methyl N-[{5-bromo-2-[(3-chloropropanoyl)amino]phenyl}(phenyl)methyl]glycinate
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Overview
Description
Methyl 2-({5-bromo-2-(3-chloropropanamido)phenylmethyl}amino)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a chlorine atom, and an amide group, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({5-bromo-2-(3-chloropropanamido)phenylmethyl}amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-aminobenzoic acid with 3-chloropropanoyl chloride to form 5-bromo-2-(3-chloropropanamido)benzoic acid. This intermediate is then reacted with benzylamine to form the corresponding amide. Finally, the esterification of the carboxylic acid group with methanol in the presence of a catalyst yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({5-bromo-2-(3-chloropropanamido)phenylmethyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({5-bromo-2-(3-chloropropanamido)phenylmethyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({5-bromo-2-(3-chloropropanamido)phenylmethyl}amino)acetate involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, potentially inhibiting their function. The bromine and chlorine atoms may also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-2-(2-chlorophenyl)acetate
- Methyl 5-bromo-2-chloro-3-methoxybenzoate
Uniqueness
Methyl 2-({5-bromo-2-(3-chloropropanamido)phenylmethyl}amino)acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20BrClN2O3 |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
methyl 2-[[[5-bromo-2-(3-chloropropanoylamino)phenyl]-phenylmethyl]amino]acetate |
InChI |
InChI=1S/C19H20BrClN2O3/c1-26-18(25)12-22-19(13-5-3-2-4-6-13)15-11-14(20)7-8-16(15)23-17(24)9-10-21/h2-8,11,19,22H,9-10,12H2,1H3,(H,23,24) |
InChI Key |
JLMVEIXYSNRTOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CCCl |
Origin of Product |
United States |
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